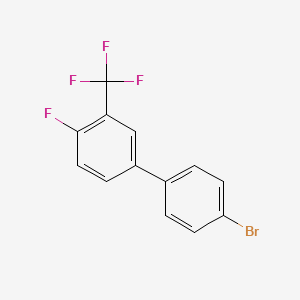
4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper (Cu) or silver (Ag).
Industrial Production Methods
Industrial production of 4’-Bromo-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of biphenyl derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield biphenyl derivatives with different functional groups, while oxidation can produce biphenyl oxides.
Scientific Research Applications
4’-Bromo-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways in biological systems. The specific mechanism depends on the context of its use, such as in drug development or material science. The compound’s unique functional groups allow it to interact with various enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-4-fluoro-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4’-Bromo-3-(trifluoromethyl)-1,1’-biphenyl: Lacks the fluorine atom, leading to variations in its chemical behavior.
4-Fluoro-3-(trifluoromethyl)-1,1’-biphenyl: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
4’-Bromo-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of all three functional groups (bromine, fluorine, and trifluoromethyl) on the biphenyl structure. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C13H7BrF4 |
|---|---|
Molecular Weight |
319.09 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7BrF4/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16,17)18/h1-7H |
InChI Key |
PRMPMGAYABPIKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















